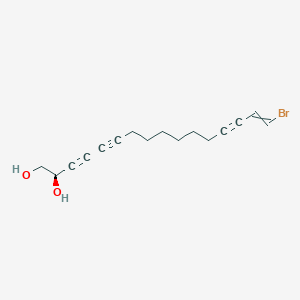
(2R)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol is a complex organic compound characterized by its unique structure, which includes a bromine atom, multiple triple bonds, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol typically involves multi-step organic reactions. One common method includes the use of borane or various borane complexes to achieve stereoselective reduction . The reaction conditions often require low temperatures and specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high purity and yield, which are critical for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
(2R)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, depending on the reagents and conditions used.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Sodium azide (NaN₃), potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
(2R)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-Hydroxynorketamine: Shares similar structural features and is known for its biological activity.
(2R,3R)-Tartaric acid: Another compound with multiple chiral centers and hydroxyl groups.
Uniqueness
(2R)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol is unique due to its combination of bromine, triple bonds, and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
539851-44-0 |
|---|---|
Molecular Formula |
C16H19BrO2 |
Molecular Weight |
323.22 g/mol |
IUPAC Name |
(2R)-16-bromohexadec-15-en-3,5,13-triyne-1,2-diol |
InChI |
InChI=1S/C16H19BrO2/c17-14-12-10-8-6-4-2-1-3-5-7-9-11-13-16(19)15-18/h12,14,16,18-19H,1-6,15H2/t16-/m1/s1 |
InChI Key |
VNGBJHIEIWROOZ-MRXNPFEDSA-N |
Isomeric SMILES |
C(CCCC#CC#C[C@H](CO)O)CCC#CC=CBr |
Canonical SMILES |
C(CCCC#CC#CC(CO)O)CCC#CC=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-(4-{[12-(Dodecyldisulfanyl)dodecyl]oxy}phenyl)-2-(4-hexylphenyl)diazene](/img/structure/B12576927.png)
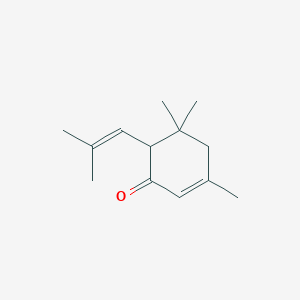
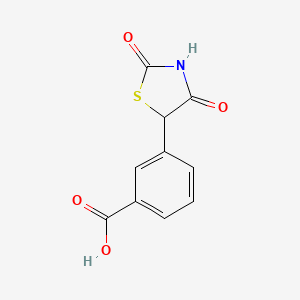
![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12576939.png)

![2-{[4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]oxy}ethyl acetate](/img/structure/B12576943.png)
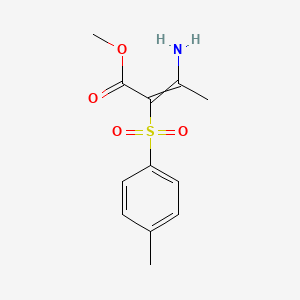
![4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol](/img/structure/B12576967.png)

![2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate](/img/structure/B12576979.png)

![Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel-](/img/structure/B12576995.png)
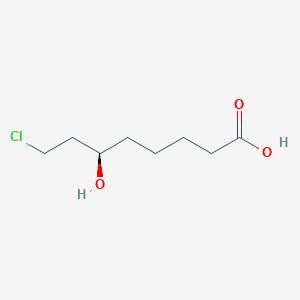
![12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione](/img/structure/B12577009.png)
